p-Cyanocinnamic acid

Overview

Description

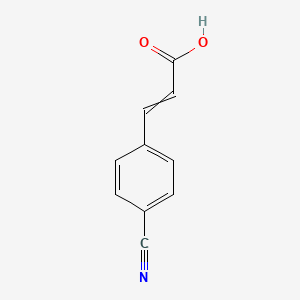

p-Cyanocinnamic acid (IUPAC name: (E)-3-(4-cyanophenyl)prop-2-enoic acid) is a cinnamic acid derivative characterized by a cyano (-CN) substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₇NO₂, with a molecular weight of 173.17 g/mol . Key physical properties include a melting point of 245–248°C and a boiling point of 380.4°C at standard pressure. Safety data indicate it requires careful handling due to hazard codes 36/37/38 (irritant to eyes, respiratory system, and skin) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-cyanocinnamic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Knoevenagel condensation between p-cyanobenzaldehyde and malonic acid, using catalysts like piperidine or pyridine. Yield optimization requires controlled temperature (80–100°C), solvent selection (e.g., ethanol or DMF), and reaction time (4–8 hours). Purity is assessed via HPLC or melting point analysis . For reproducible results, document reagent ratios, catalyst loading, and post-synthesis purification steps (e.g., recrystallization in ethanol) .

Q. How can researchers validate the structural characterization of this compound?

Methodological Answer: Combine spectroscopic techniques:

- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹.

- NMR : ¹H NMR should show aromatic protons (δ 7.5–8.1 ppm) and α,β-unsaturated carboxylic acid protons (δ 6.3–7.2 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF (using a matrix like α-cyano-4-hydroxycinnamic acid) to confirm molecular ion peaks (M+H⁺ at m/z 174.04) .

Q. What are the standard protocols for evaluating this compound’s biological activity in vitro?

Methodological Answer: Design dose-response assays (e.g., 1–100 μM) in cell lines relevant to the target pathway (e.g., cancer or antimicrobial models). Use MTT or resazurin assays for viability, and validate specificity via negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin for cytotoxicity). Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are critical. For example, discrepancies in DMSO solubility may arise from hydration state variations. Use dynamic light scattering (DLS) to detect aggregation, and quantify solubility via UV-Vis spectrophotometry at λ_max (~270 nm). Compare results with computational models (e.g., COSMO-RS) to identify outliers and refine experimental protocols .

Q. What advanced spectroscopic techniques can elucidate this compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between p-cyanocinnamic acid and immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Fluorescence Quenching : Monitor tryptophan residue changes in proteins upon ligand binding (e.g., Stern-Volmer analysis). Cross-validate findings with molecular docking simulations (AutoDock Vina) to map binding sites .

Q. How should researchers design experiments to investigate this compound’s stability under physiological conditions?

Methodological Answer: Simulate physiological environments (pH 7.4, 37°C) and analyze degradation via:

- HPLC-MS/MS : Track parent compound and metabolites over time.

- Circular Dichroism (CD) : Assess conformational changes in protein-ligand complexes.

- Accelerated Stability Testing : Use Arrhenius equation to predict shelf-life. Include antioxidants (e.g., ascorbic acid) or stabilizers in formulations to mitigate hydrolysis .

Q. What strategies are effective for reconciling conflicting bioactivity data in this compound studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Conduct meta-analyses of published data, focusing on variables like cell line origin (e.g., HeLa vs. HEK293) or assay endpoints (e.g., IC₅₀ vs. EC₅₀). Use sensitivity analysis to identify confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .

Q. Methodological Frameworks

Q. How can the PICOT framework structure research questions on this compound’s therapeutic potential?

Example Application:

- Population : Cancer cell lines (e.g., MCF-7).

- Intervention : p-Cyanocinnamic acid at IC₅₀ doses.

- Comparison : Standard chemotherapeutic agents (e.g., 5-FU).

- Outcome : Apoptosis markers (e.g., caspase-3 activation).

- Time : 24–72-hour exposure. This framework ensures hypothesis specificity and comparability across studies .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Methodological Answer:

- Non-linear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., transcriptomics + metabolomics).

- Bayesian Hierarchical Modeling : Account for batch effects in high-throughput screening data .

Q. Data Management and Reporting

Q. How should researchers present conflicting spectral data in publications?

Methodological Answer: Include raw data (e.g., NMR FID files, MS spectra) in supplementary materials. Annotate discrepancies (e.g., solvent peaks, impurity signals) and provide justification for interpretations. Use tools like MestReNova for spectral deconvolution and reference internal standards (e.g., TMS for NMR) .

Q. What are best practices for archiving and sharing this compound research data?

Methodological Answer: Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, ChemRxiv). Use ISA-Tab format for metadata, including synthesis protocols, instrument parameters, and QC criteria. Cite datasets with DOIs to enhance reproducibility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares p-cyanocinnamic acid with key cinnamic acid derivatives:

Functional Group Impact on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound is strongly electron-withdrawing, reducing the electron density of the aromatic ring. This contrasts with hydroxyl (-OH) and methoxy (-OCH₃) groups in p-coumaric and ferulic acids, which donate electrons, enhancing antioxidant activity via radical stabilization . Solubility: The polar -CN group in this compound increases its solubility in polar aprotic solvents compared to non-substituted cinnamic acids, but less so than hydroxylated derivatives like p-coumaric acid, which are water-soluble at physiological pH .

Thermal and Chemical Stability

- Thermal Stability: this compound’s high melting point (245–248°C) exceeds that of p-coumaric acid (~210°C) and ferulic acid (~174°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via -CN and -COOH groups) .

- Reactivity : The -CN group facilitates nucleophilic substitution reactions, distinguishing it from hydroxylated analogs, which undergo electrophilic substitution (e.g., sulfonation, methylation) .

Research Findings and Gaps

- Antioxidant Studies: Hydroxycinnamic acids (e.g., p-coumaric, caffeic) show EC₅₀ values < 50 μM in DPPH assays, whereas this compound’s EC₅₀ remains uncharacterized, likely higher due to reduced radical stabilization capacity .

- Drug Design: Fluorinated and cyano-substituted cinnamic acids are explored as kinase inhibitors or antimicrobial agents. For example, 4-fluorocinnamic acid derivatives exhibit enhanced permeability across biological membranes .

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-(4-cyanophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13) |

InChI Key |

USVZQKYCNGNRBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C#N |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.